4-O-Methylhonokiol
Overview
Description
4-O-Methylhonokiol is a neolignan, a type of phenolic compound . It is found in the bark of Magnolia grandiflora and in M. virginiana . It has been shown to have various biological activities, including acting as a PPARγ agonist, and inhibiting NF-κB activity . It is also a CB receptor ligand, showing inverse agonism and partial agonism via different pathways .
Synthesis Analysis
The synthesis of two derivatives of lignan 4’-O-methylhonokiol, i.e., 4’-methoxy-5-propyl-1,1’-biphenyl-2-ol and 4’-(2-fluoroethoxy)-2-hydroxy-5-propyl-1,1’-biphenyl has been described .Molecular Structure Analysis
The molecular formula of 4-O-Methylhonokiol is C19H20O2 . Its average mass is 280.361 Da and its monoisotopic mass is 280.146332 Da .Chemical Reactions Analysis
4-O-Methylhonokiol activates CB receptors and also inhibits the oxygenation of the major endocannabinoid 2-AG COX-2 in a substrate-selective manner . This leads to potential synergistic effects at CB receptors .Physical And Chemical Properties Analysis
The density of 4-O-Methylhonokiol is 1.1±0.1 g/cm3 . Its boiling point is 396.5±30.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 67.2±3.0 kJ/mol . The flash point is 176.2±9.5 °C .Scientific Research Applications
Neuroprotection and Alzheimer's Disease
4-O-methylhonokiol, derived from Magnolia officinalis, has shown promise in neuroprotection, particularly in the context of Alzheimer's disease (AD). Studies indicate its efficacy in ameliorating memory impairment and reducing amyloidogenesis and neuroinflammation, which are key factors in AD progression. For instance, Lee et al. (2012) demonstrated that 4-O-methylhonokiol could ameliorate lipopolysaccharide (LPS)-induced memory impairment and prevent expression of inflammatory proteins in the brain (Lee et al., 2012). Additionally, its role in inhibiting LPS-induced amyloidogenesis via anti-inflammatory mechanisms suggests potential as a therapeutic agent against neuroinflammation-associated AD development or progression.
Anxiolytic Effects
4-O-methylhonokiol has also been studied for its anxiolytic-like effects. Han et al. (2011) compared its effects with those of diazepam, a known anxiolytic. The study found that 4-O-methylhonokiol enhanced GABAergic transmission and increased chloride influx, contributing to its anxiolytic-like properties (Han et al., 2011).
Effects on Hair Growth and TGF-β Signaling
Kim et al. (2017) explored the effects of 4-O-methylhonokiol on TGF-β-induced cell cycle arrest in human keratinocytes. The study found that it could protect cells from TGF-β1-induced cell cycle arrest by regulating both canonical and non-canonical pathways of TGF-β signaling, suggesting a role in promoting hair growth (Kim et al., 2017).
Pharmacokinetics and Metabolism
Yu et al. (2014) characterized the pharmacokinetics and metabolism of 4-O-methylhonokiol in rats. The study provided insights into its systemic clearance, oral bioavailability, and metabolic pathways, which are crucial for understanding its therapeutic potential (Yu et al., 2014).
Anti-Inflammatory Properties
4-O-methylhonokiol has demonstrated significant anti-inflammatory properties, particularly in inhibiting NF-kappaB activity. Oh et al. (2009) highlighted its efficacy in reducing inflammatory reactions, further emphasizing its potential as an anti-inflammatory agent (Oh et al., 2009).
Safety And Hazards
Future Directions
The acetylated amine 3-n-acetylamino-4’-o-methylhonokiol emerged as a stable, long-lasting derivative with high potency and efficiency . This study provides valuable insights into the structure–activity relationship of honokiol and derivatives. The findings of this study could be used to design new compounds with improved biological properties .
properties
IUPAC Name |
2-(4-methoxy-3-prop-2-enylphenyl)-4-prop-2-enylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-4-6-14-8-10-18(20)17(12-14)15-9-11-19(21-3)16(13-15)7-5-2/h4-5,8-13,20H,1-2,6-7H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFHJKZVOALSPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)CC=C)O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218693 | |
Record name | 4-Methoxyhonokiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50218693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-O-Methylhonokiol | |
CAS RN |
68592-15-4 | |
Record name | 4-Methoxyhonokiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68592-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxyhonokiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068592154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HONOKIOL MONO-METHYL ETHER | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293101 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methoxyhonokiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50218693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxyhonokiol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUH6B83HJW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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